2-(4-methoxyphenyl)hydrazinecarbothioamide
Overview
Description
2-(4-Methoxyphenyl)hydrazinecarbothioamide is an organic compound with the molecular formula C8H11N3OS It is a derivative of hydrazinecarbothioamide, characterized by the presence of a methoxy group attached to the phenyl ring
Mechanism of Action
Target of Action
4-Methoxyphenylthiosemicarbazide is a derivative of thiosemicarbazide, which has been shown to have a wide range of biological activities Thiosemicarbazide derivatives have been studied for their potential anticancer properties and their ability to inhibit human carbonic anhydrase .
Mode of Action
It is known that thiosemicarbazide derivatives can interact with their targets, leading to changes in cellular processes . For instance, some thiosemicarbazide derivatives have been found to exhibit anticancer properties by interacting with cancer cells and inhibiting their proliferation .
Biochemical Pathways
Thiosemicarbazide derivatives have been associated with various biological activities, suggesting that they may affect multiple pathways
Pharmacokinetics
A study on thiosemicarbazide derivatives has theoretically studied their adme parameters and pharmacokinetic properties
Result of Action
Thiosemicarbazide derivatives have been associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Biochemical Analysis
Biochemical Properties
4-Methoxyphenylthiosemicarbazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit human carbonic anhydrase IX, an enzyme involved in the regulation of pH and ion balance in cells . The interaction between 4-Methoxyphenylthiosemicarbazide and carbonic anhydrase IX is characterized by strong binding affinity, leading to enzyme inhibition. Additionally, this compound has demonstrated potential anticancer activity by inducing apoptosis in cancer cells through the modulation of Bax and Bcl-2 protein expression .
Cellular Effects
4-Methoxyphenylthiosemicarbazide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 4-Methoxyphenylthiosemicarbazide induces apoptosis by activating caspase-3 and modulating the expression of pro-apoptotic and anti-apoptotic proteins . Furthermore, it affects cellular metabolism by altering the levels of oxidative stress markers such as malondialdehyde and trans-4-hydroxynonenal . These changes in cellular metabolism contribute to the compound’s cytotoxic effects on cancer cells.
Molecular Mechanism
The molecular mechanism of action of 4-Methoxyphenylthiosemicarbazide involves several key interactions at the molecular level. It binds to the active site of carbonic anhydrase IX, inhibiting its enzymatic activity . This inhibition disrupts the pH regulation and ion balance within cells, leading to cellular stress and apoptosis. Additionally, 4-Methoxyphenylthiosemicarbazide modulates gene expression by affecting the transcriptional activity of various genes involved in cell survival and apoptosis . The compound’s ability to induce oxidative stress further contributes to its cytotoxic effects on cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxyphenylthiosemicarbazide have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term exposure to 4-Methoxyphenylthiosemicarbazide has been shown to result in sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications
Dosage Effects in Animal Models
The effects of 4-Methoxyphenylthiosemicarbazide vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
4-Methoxyphenylthiosemicarbazide is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX, influencing metabolic flux and metabolite levels . The compound’s ability to modulate oxidative stress markers also suggests its involvement in redox regulation pathways
Transport and Distribution
The transport and distribution of 4-Methoxyphenylthiosemicarbazide within cells and tissues involve interactions with various transporters and binding proteins. The compound is efficiently taken up by cells and distributed throughout the cytoplasm . It has been observed to accumulate in specific cellular compartments, indicating the presence of active transport mechanisms . Understanding the transport and distribution of 4-Methoxyphenylthiosemicarbazide is crucial for optimizing its therapeutic applications.
Subcellular Localization
4-Methoxyphenylthiosemicarbazide exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various biomolecules . Additionally, it has been observed to accumulate in the mitochondria, suggesting potential effects on mitochondrial function and energy metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)hydrazinecarbothioamide typically involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide in the presence of a base. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxybenzyl)hydrazinecarbothioamide
- 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides
Uniqueness
2-(4-Methoxyphenyl)hydrazinecarbothioamide stands out due to its specific methoxy substitution on the phenyl ring, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications, such as targeting cancer cells, compared to its analogs .
Properties
IUPAC Name |
(4-methoxyanilino)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-12-7-4-2-6(3-5-7)10-11-8(9)13/h2-5,10H,1H3,(H3,9,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPLWVYHXOWMRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385073 | |
Record name | 4-methoxyphenylthiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7382-39-0 | |
Record name | 4-methoxyphenylthiosemicarbazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70385073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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